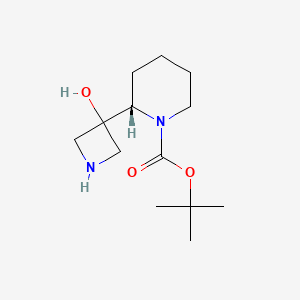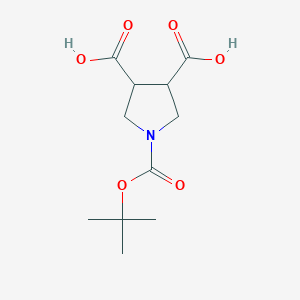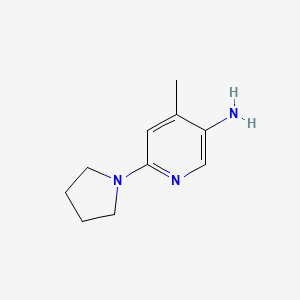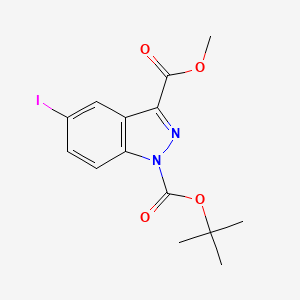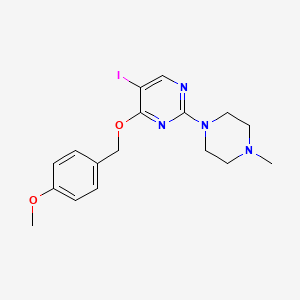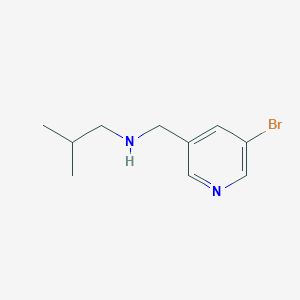
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine
説明
“N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine” is a chemical compound. It is related to the compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride”, which has a molecular weight of 288.01 . Another related compound is “N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine” with a molecular weight of 245.12 .
Molecular Structure Analysis
The InChI code for “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .科学的研究の応用
Mechanisms of Intramolecular Amination : A study by Loones et al. (2007) examined the mechanism of intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines. This research is relevant for understanding the chemical behavior and potential applications of related compounds, including N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Loones et al., 2007).
Palladium-Catalyzed Amination : Ji et al. (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This research provides insights into the synthesis processes that may be applicable to N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Ji et al., 2003).
Synthesis and Bioactivities of Pyrazole Derivatives : Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including a focus on antitumor, antifungal, and antibacterial pharmacophore sites. The methodologies and findings could be relevant to the synthesis and potential applications of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Titi et al., 2020).
Copper-Catalyzed Amination : Lang et al. (2001) discussed the amination of aryl halides using copper catalysis. The method developed in this study could potentially be applied in the synthesis or modification of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Lang et al., 2001).
Synthesis of Pyridine-Based Derivatives : Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The study includes density functional theory studies and biological activities of these derivatives, which could be related to the applications of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Ahmad et al., 2017).
Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor. This research suggests potential pharmacological applications for structurally related compounds (Bautista-Aguilera et al., 2014).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : Fleck et al. (2003) developed a process for the preparation of this compound, which is an intermediate in antibiotic development. Similar methodologies could be relevant to N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Fleck et al., 2003).
Safety And Hazards
The compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFVPRWHBSIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734086 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine | |
CAS RN |
1183244-40-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



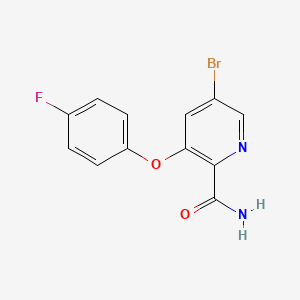
![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
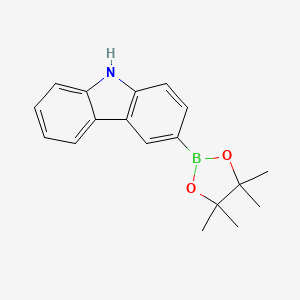

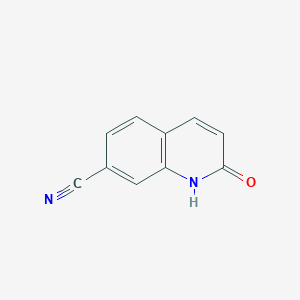
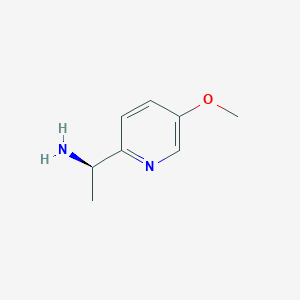
![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
